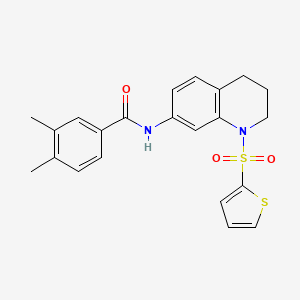

3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

This compound belongs to the tetrahydroquinoline-benzamide class, characterized by a benzamide core linked to a tetrahydroquinoline scaffold. The tetrahydroquinoline moiety is substituted at the 1-position with a thiophen-2-ylsulfonyl group, while the benzamide features 3,4-dimethyl substituents.

Properties

IUPAC Name |

3,4-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-15-7-8-18(13-16(15)2)22(25)23-19-10-9-17-5-3-11-24(20(17)14-19)29(26,27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSLULRCVNLRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.

Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced through a sulfonylation reaction, where thiophene is reacted with a sulfonyl chloride in the presence of a base.

Coupling with Benzamide: The final step involves coupling the sulfonylated tetrahydroquinoline with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene sulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets could lead to the development of new pharmaceuticals for treating diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Key Observations:

Benzamide Substituents :

- The 3,4-dimethyl groups in the target compound contrast with electron-withdrawing groups (e.g., trifluoromethyl in 10e ) or electron-donating groups (e.g., methoxy in G511-0318 ). Dimethyl groups likely enhance lipophilicity but reduce hydrogen-bonding capacity compared to polar substituents.

- Fluoro/trifluoromethyl groups (10e, 10f) improve metabolic stability and target affinity due to electronegativity and steric effects .

Tetrahydroquinoline Modifications: The thiophen-2-ylsulfonyl group in the target compound is distinct from carbonyl-based substituents (e.g., morpholine-carbonyl in 10e ). Isobutyryl () and 2-methylpropanoyl () groups are less polar, possibly reducing solubility but improving passive diffusion .

Pharmacological and Physicochemical Properties

- Solubility : The target compound’s sulfonyl group may confer moderate aqueous solubility, whereas trifluoromethyl-substituted analogs (10e) are likely more lipophilic . Methoxy derivatives (G511-0318) could exhibit better solubility due to polar oxygen atoms .

- Metabolic Stability : Thiophene sulfonyl groups are prone to oxidative metabolism, whereas morpholine/piperidine-carbonyl derivatives (10e, 10f) may exhibit longer half-lives due to reduced CYP450 interactions .

- Target Selectivity: The mTOR inhibitory activity of morpholine/piperidine analogs (10e, 10f) suggests that tetrahydroquinoline derivatives with bulky substituents favor kinase binding. The target compound’s sulfonyl group may shift selectivity toward other ATP-binding pockets .

Biological Activity

3,4-Dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 426.6 g/mol

- CAS Number : 898448-00-5

Biological Activities

The compound exhibits a range of biological activities which can be categorized as follows:

1. Antitumor Activity

Research indicates that compounds containing thiophene and tetrahydroquinoline moieties have promising antitumor properties. For instance, derivatives of thiophene have shown significant activity against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). A study reported IC values of 4.37 μM and 8.03 μM for these cell lines respectively, suggesting effective cytotoxicity against tumor cells .

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in cancer progression and other diseases:

- Carbonic Anhydrases (hCA I and hCA II) : These enzymes are implicated in various physiological processes. Inhibitors of these enzymes have therapeutic potential in treating conditions like glaucoma and cancer. The compound showed nanomolar inhibitory activity against hCA I and hCA II .

- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission. Inhibitors can be beneficial in treating neurodegenerative diseases such as Alzheimer's. The compound demonstrated significant AChE inhibition with Ki values ranging from 8.91 nM to 34.02 nM .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Some studies suggest that compounds with similar structures inhibit DNA synthesis in cancer cells without affecting protein synthesis .

- Enzyme Interaction : The binding affinity to enzymes like carbonic anhydrases suggests that the compound may alter metabolic pathways critical for tumor growth .

Case Studies

Several case studies highlight the efficacy of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.